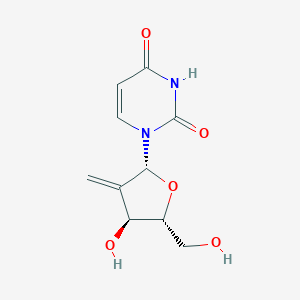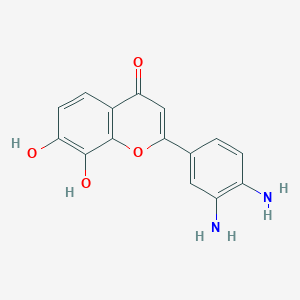
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Vue d'ensemble
Description
The compound “2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of heterocyclic compound. The presence of the 3,4-diaminophenyl group suggests that this compound may have properties similar to those of other aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the amine groups might undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the amine and hydroxy groups could make this compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Biomedically Intriguing Structures : A synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones was developed, which could have broad applications in biomedical-program structures (Zhou et al., 2013).
Pharmaceutically-interesting Molecules : A catalyst-free synthesis of various functionalized pyrano[3,2-c]chromen-5(4H)-ones has been developed. These compounds have pharmaceutical interest and the synthesis method boasts of being eco-friendly and efficient (Brahmachari & Nurjamal, 2017).
Hydroxylated Compounds for Potential Applications : The synthesis of a range of hydroxylated 2,3-diaryl-9H-xanthen-9-ones was explored, indicating possible applications in various fields due to the broad spectrum of substitution patterns available (Santos et al., 2009).
Biological Activity and Molecular Characterization : Some chromen-4-ones have been characterized for their potential as selective COX-2 inhibitors, which is crucial in the development of anti-inflammatory drugs (Rullah et al., 2015).
Spectroscopic Analysis and Quantum Mechanical Studies : The spectroscopic analysis of pharmaceutically active flavonoid compounds related to chromen-4-ones has been reported, providing insights into their stability and reactivity, which are crucial for their potential applications (Al-Otaibi et al., 2020).
Catalyst in Synthesis : Chromenone derivatives have been used as catalysts in the preparation of other compounds, indicating their versatile applications in chemical synthesis (Safaei‐Ghomi et al., 2017).
Pd(II) Complexes for Biological Activity Studies : Pd(II) complexes with chromone-based Schiff bases have been synthesized and studied for their antimicrobial and antioxidant activities, which are vital in pharmaceutical applications (Kavitha & Reddy, 2016).
Synthesis of Diverse and Functionalized Scaffolds : The synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using an eco-friendly multicomponent reaction has been developed, indicating the vast potential in drug development and other applications (Brahmachari & Banerjee, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUEUISMRSNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



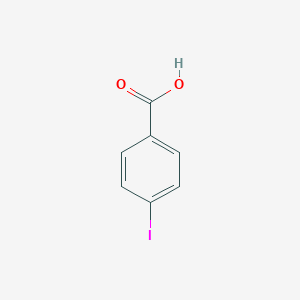
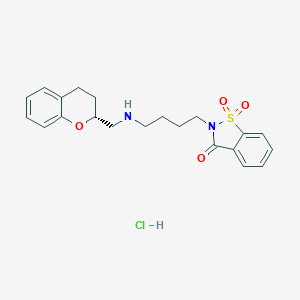
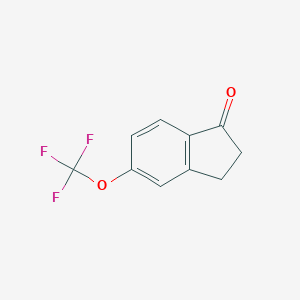
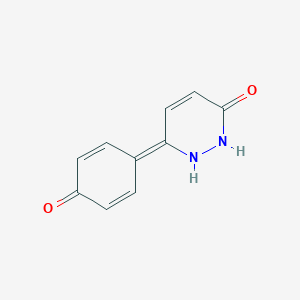
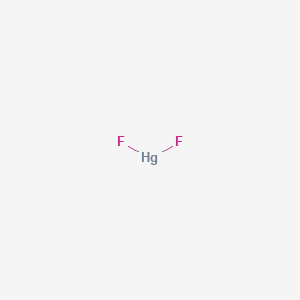
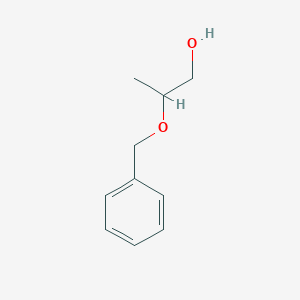
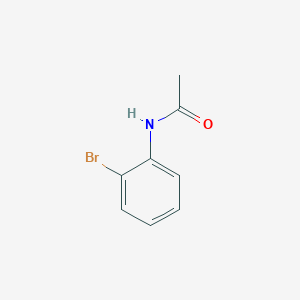
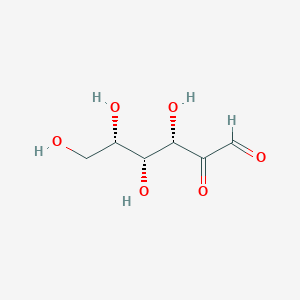
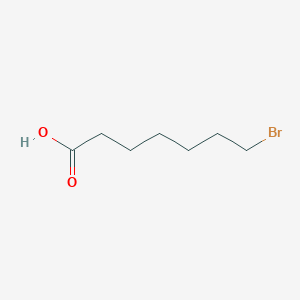
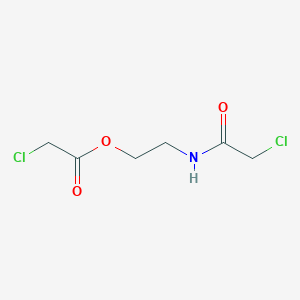
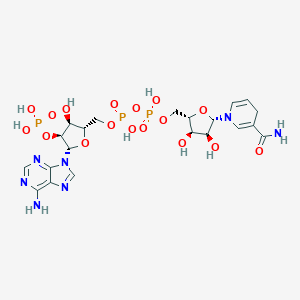
![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

